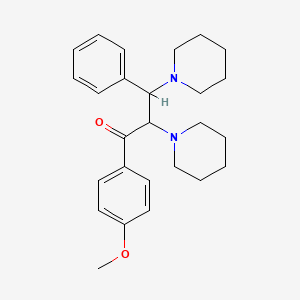
1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and two piperidine rings attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Mannich reaction with piperidine and formaldehyde to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
1-(4-Methoxyphenyl)-3-phenyl-2-piperidin-1-ylpropan-1-one: Lacks one piperidine ring, which may affect its chemical properties and biological activity.
1-(4-Methoxyphenyl)-3-phenyl-2,3-di(morpholin-1-yl)propan-1-one: Contains morpholine rings instead of piperidine, which can influence its reactivity and interactions.
Uniqueness: 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one is unique due to its dual piperidine rings, which can enhance its binding affinity and specificity for certain targets. This structural feature may also contribute to its distinct pharmacological profile compared to similar compounds.
特性
CAS番号 |
6281-89-6 |
|---|---|
分子式 |
C26H34N2O2 |
分子量 |
406.6 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C26H34N2O2/c1-30-23-15-13-22(14-16-23)26(29)25(28-19-9-4-10-20-28)24(21-11-5-2-6-12-21)27-17-7-3-8-18-27/h2,5-6,11-16,24-25H,3-4,7-10,17-20H2,1H3 |
InChIキー |
XASMZILFLFWLRV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)N3CCCCC3)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



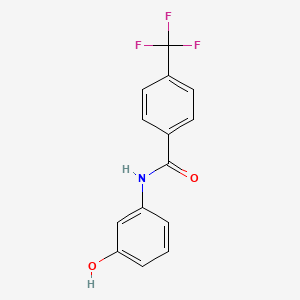
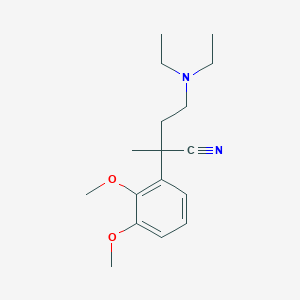

![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
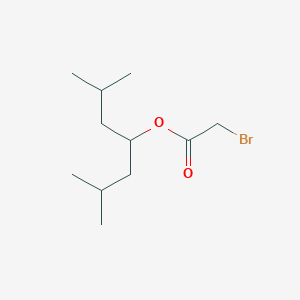
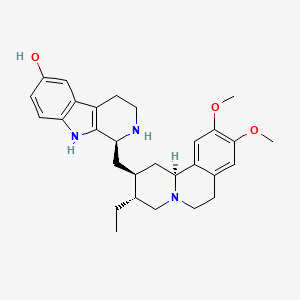
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)
![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)

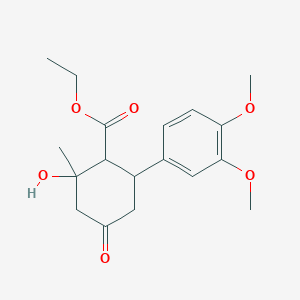

![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)
